Anticancer agent 211, also known as MTX-211, is a novel therapeutic compound that has shown promise in the treatment of various cancers, particularly bladder cancer. This compound has garnered attention due to its unique mechanism of action, which involves the modulation of critical cellular pathways associated with cancer proliferation and survival.
MTX-211 was developed through a series of synthetic processes aimed at creating effective anticancer agents. The compound's efficacy was evaluated in preclinical studies, which demonstrated its potential to inhibit cancer cell growth and induce apoptosis in malignant cells.
MTX-211 can be classified as an anticancer agent due to its ability to inhibit tumor growth and induce cell death in cancerous cells. It operates through specific biochemical pathways that are crucial for cancer cell metabolism and survival.
The synthesis of MTX-211 involves several key steps that utilize established organic chemistry techniques. The synthesis typically begins with the selection of appropriate starting materials that can be transformed into the desired anticancer structure.
The synthesis process is characterized by its efficiency and the ability to produce MTX-211 in significant quantities for further testing and analysis.
MTX-211 possesses a complex molecular structure that contributes to its biological activity. Detailed structural analysis is essential for understanding how this compound interacts with biological targets.
The structural characteristics of MTX-211 are crucial for its function as an anticancer agent, influencing its pharmacokinetic properties and interaction with cellular targets.
Understanding the chemical reactions involving MTX-211 is vital for elucidating its mechanism of action and potential interactions within biological systems.
These reactions provide a framework for understanding how MTX-211 exerts its anticancer effects at a molecular level.
The mechanism by which MTX-211 operates involves several interconnected processes that lead to the inhibition of cancer cell growth.
These mechanisms highlight the multifaceted approach of MTX-211 in targeting cancer cells.
The physical and chemical properties of MTX-211 play a significant role in determining its behavior in biological systems.
Understanding these properties aids in optimizing formulation strategies for clinical applications.
MTX-211 has significant potential applications within scientific research and clinical settings:
The exceptional cytotoxicity of ²¹¹At stems directly from the biophysics of alpha particle energy deposition:
High-LET Damage Complexity: Alpha particles emitted by ²¹¹At exhibit a linear energy transfer (LET) of 97 keV/μm, approximately 500-fold higher than beta emitters. This results in dense ionization tracks generating 15-20 DNA double-strand breaks (DSBs) per particle traversal through a cell nucleus. Unlike the sparse damage from gamma or beta radiation, alpha particles create clustered DNA lesions – defined as ≥2 DSBs within 20 base pairs or a DSB with additional oxidative damage within one helical turn. These complex structures overwhelm cellular repair machinery [3] [9].
Repair Pathway Sabotage: The structural complexity of alpha-induced DSBs presents fundamental challenges to both major repair pathways:
Table 1: Alpha-Particle Induced DNA Damage vs. Conventional Radiotherapy
Characteristic | ²¹¹At (α-particle) | ¹⁷⁷Lu (β-particle) | X-ray (γ) |
---|---|---|---|
LET (keV/μm) | 97 | 0.2 | 0.3 |
DSBs per cell track | 15-20 | 1-2 | 1-2 |
Clustered Lesions | >90% | <10% | <5% |
Dominant Repair Path | HR-dependent | NHEJ-dominated | NHEJ-dominated |
Relative RBE | 3-8 | 1.0 | 1.0 |
Beyond direct irradiation, ²¹¹At initiates potent local and systemic effects:
ROS/NO Propagation: Bystander cells exhibit 2.3-fold ROS increases and sustained nitric oxide production, causing secondary DNA damage and mitochondrial dysfunction. This effect is transferable via conditioned medium from irradiated cultures [3] [8].
Abscopal Immune Priming: Alpha-emission triggers immunogenic cell death characterized by calreticulin exposure, ATP release, and HMGB1-mediated TLR4 activation. This promotes dendritic cell maturation and tumor antigen presentation. Preclinical models show:
PD-L1 Upregulation: Tumors increase PD-L1 expression 3.1-fold post-TAT, creating rational combination points with checkpoint inhibitors [8].
Cytokine Storm Induction: Clinical trials of intraperitoneal ²¹¹At-MX35 F(ab')₂ for ovarian cancer documented elevated IL-6, TNF-α, and IFN-γ for weeks post-therapy. These cytokines polarize macrophages toward M1 phenotypes and enhance NK cell cytotoxicity against disseminated metastases [1] [8].
The therapeutic advantage of ²¹¹At is most pronounced in conditions that undermine conventional radiotherapy:
Hypoxia Resistance: Unlike photon radiation requiring oxygen for radical-mediated DNA damage, alpha particles directly ionize biomolecules. ²¹¹At maintains RBE of 3.5-4.0 under <0.1% O₂, whereas photon RBE plummets to 0.3-0.4. This overcomes a key resistance mechanism in avascular tumor cores [4] [7] [9].
Antigen Heterogeneity Compensation: While short particle range (50-70 μm) spares normal tissue, it risks underdosing antigen-negative tumor regions. Bystander effects bridge this gap:
Table 2: Factors Influencing ²¹¹At RBE in Tumor Microenvironments
Microenvironment Factor | Effect on RBE | Mechanistic Basis |
---|---|---|
Hypoxia (<0.1% O₂) | Maintains RBE 3.5-4.0 | Oxygen-independent direct DNA ionization |
Acidosis (pH 6.5) | Increases RBE 1.2-fold | Impaired NHEJ efficiency; enhanced ceramide signaling |
Stem Cell Phenotype | Increases RBE 1.5-2.0-fold | Defective G2/M checkpoint; HR deficiency in quiescent cells |
Fibrotic Stroma | Reduces RBE 1.3-fold | Physical barrier limiting antibody/vector penetration |
Antigen Heterogeneity | Functional compensation via bystander effects | Immune activation and cytokine diffusion beyond irradiated zones |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7